4-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a benzamide group, and a chloro group. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The benzamide group consists of a benzene ring attached to an amide group, and the chloro group is a chlorine atom attached to the benzene ring.Scientific Research Applications
CP-25 has been studied for its potential therapeutic and pharmacological applications. It has been shown to have high affinity for the serotonin 5-HT2A receptor and has been studied for its potential use in the treatment of depression, anxiety, and schizophrenia. CP-25 has also been studied for its potential use in the treatment of other diseases, such as Parkinson’s disease, Alzheimer’s disease, and Huntington’s disease. In addition, CP-25 has been studied for its potential use in the treatment of addiction, pain, and inflammation.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine ring structure have been reported to show activity against various targets . The specific targets can vary depending on the functional groups attached to the pyrrolidine ring .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a similar pyrrolidine ring structure have been reported to influence various biochemical pathways . The exact pathways affected can depend on the specific targets of the compound.
Pharmacokinetics
Compounds with a similar pyrrolidine ring structure are known to have good bioavailability .
Result of Action
Compounds with a similar pyrrolidine ring structure have been reported to show various biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, pH levels, temperature, and other environmental conditions can potentially affect the compound’s stability and efficacy .
Advantages and Limitations for Lab Experiments
The advantages of CP-25 for lab experiments include its high affinity for the serotonin 5-HT2A receptor and its potential use in the treatment of a variety of diseases. However, the limitations of CP-25 for lab experiments include its potential for toxicity and its lack of selectivity for the serotonin 5-HT2A receptor.
Future Directions
The potential future directions of CP-25 research include the development of new synthetic methods for the production of CP-25, the investigation of its effects on other serotonin receptors, and the exploration of its potential therapeutic applications in other diseases. In addition, further research is needed to elucidate the biochemical and physiological effects of CP-25, as well as its potential for toxicity. Finally, the development of more selective and potent analogs of CP-25 is an important area of research that could lead to the development of more effective treatments for various diseases.
Synthesis Methods
CP-25 can be synthesized using a two-step process. The first step involves the reaction of 4-chloro-3-methylbenzamide with 2-oxo-2-(pyrrolidin-1-yl)ethyl chloride in the presence of a base, such as sodium carbonate. This reaction produces the desired product, 4-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide. The second step involves the purification of the product using a recrystallization technique.
Properties
IUPAC Name |
4-chloro-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-16-7-5-15(6-8-16)19(24)21-17-9-3-14(4-10-17)13-18(23)22-11-1-2-12-22/h3-10H,1-2,11-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEIUEBCTAKKCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.